molecular formula C12H21NO3 B1403696 Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate CAS No. 1214900-26-1

Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate

Cat. No.: B1403696
CAS No.: 1214900-26-1
M. Wt: 227.3 g/mol
InChI Key: FSVLLSRKSDMUDC-UHFFFAOYSA-N
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Description

Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate (CAS: 959704-59-7) is a spirocyclic compound featuring a 1-oxaspiro[2.5]octane core substituted with a tert-butyl carbamate group at the 6-position. Its molecular formula is C₁₂H₂₁NO₃, with a molecular weight of 227.30 g/mol . The spirocyclic ether structure confers unique stereoelectronic properties, while the carbamate group enhances its utility as a protective group in organic synthesis or as a precursor for bioactive molecules. This compound is typically stored at -20°C under dry conditions to preserve stability .

Properties

IUPAC Name

tert-butyl N-(1-oxaspiro[2.5]octan-6-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-9-4-6-12(7-5-9)8-15-12/h9H,4-8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVLLSRKSDMUDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2(CC1)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate typically involves the reaction of tert-butyl carbamate with a spirocyclic ether precursor under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

The structural and functional uniqueness of tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate can be contextualized by comparing it to analogous spirocyclic compounds. Below is a detailed analysis:

Structural Analogues
Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound Reference
tert-Butyl 1-oxaspiro[2.5]octane-6-carboxylate C₁₂H₂₀O₃ Carboxylate 212.28 12180071 Replaces carbamate with carboxylate; lacks nitrogen
Ethyl 1-oxaspiro[2.5]octane-6-carboxylate C₁₀H₁₆O₃ Ester 184.23 171361-65-2 Ethyl ester instead of tert-butyl carbamate
tert-Butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate C₁₁H₁₉NO₃ Carbamate + Azaspiro 213.27 768-90-3 Nitrogen at 5-position in spiro ring
6-Azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester C₁₁H₁₉NO₂ Azaspiro + Carboxylate 213.28 955028-67-8 Nitrogen in spiro ring; carboxylate instead of carbamate

Key Observations :

  • Spiro Ring Modifications : Azaspiro derivatives (e.g., 5-aza or 6-aza) exhibit altered reactivity due to nitrogen’s electron-donating effects, which may affect ring strain and stereoselectivity in reactions .
Physicochemical Properties
Compound Predicted Collision Cross Section (Ų) [M+H]+ Stability/Solubility
This compound Not reported Stable at -20°C; polar aprotic solvents
tert-Butyl 1-oxaspiro[2.5]octane-6-carboxylate 152.1 (CCS) Higher lipophilicity due to carboxylate
Ethyl 1-oxaspiro[2.5]octane-6-carboxylate Not reported Lower molecular weight enhances volatility

Key Observations :

  • The carboxylate analogue (CID 12180071) has a lower CCS value (152.1 Ų) compared to the carbamate, suggesting differences in conformational flexibility or gas-phase ion mobility .

Biological Activity

Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate is a compound of considerable interest in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Chemical Name: this compound
Molecular Formula: C_{13}H_{23}N_{1}O_{3}
Molecular Weight: 241.33 g/mol
IUPAC Name: tert-butyl (1-oxaspiro[2.5]octan-6-yl)carbamate
CAS Number: 1909288-32-9

This compound features a spirocyclic structure, which contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The spiro structure allows for specific binding to enzymes and receptors, potentially modulating their activity. Key mechanisms include:

  • Enzyme Inhibition/Activation: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Binding: It can interact with neurotransmitter receptors, influencing neural signaling pathways.

Biological Activity and Therapeutic Potential

Research has indicated several areas where this compound exhibits promising biological activity:

  • Antimicrobial Activity:
    • Studies have shown that derivatives of spiro compounds exhibit antimicrobial properties against various pathogens, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects:
    • The compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
  • Neuroprotective Properties:
    • Preliminary research indicates that this compound may protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative disease therapies.

Table 1: Summary of Biological Activities

Biological ActivityObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduced cytokine production in vitro
NeuroprotectiveIncreased cell viability in oxidative stress models

Case Study: Neuroprotective Effects

A study published in PubMed explored the neuroprotective effects of this compound in a model of oxidative stress induced by hydrogen peroxide in neuronal cell cultures. Results indicated that the compound significantly increased cell viability and reduced markers of apoptosis compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate?

  • Methodology : The compound can be synthesized via iodolactonization followed by dehydroiodination. For example, intermediates with spirocyclic ether motifs are prepared by treating iodolactones with base (e.g., DBU) to eliminate hydrogen iodide, forming the desired bicyclic structure. Reaction conditions (solvent, temperature, and base selection) must be optimized to avoid side reactions like epoxide ring opening .
  • Key Considerations : Monitor reaction progress using TLC or HPLC, and purify via silica gel chromatography with hexane/ethyl acetate gradients.

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR are critical for confirming the spirocyclic ether and carbamate groups. Peaks near δ 1.4 ppm (tert-butyl) and δ 4.0–5.0 ppm (oxaspiro oxygen proximity) are diagnostic .
  • MS : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
  • IR : Carbamate C=O stretching (~1700 cm1^{-1}) and ether C-O-C (1100–1250 cm1^{-1}) confirm functional groups.

Q. What safety protocols are essential for handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to minimize inhalation risks .
  • Storage : Store in airtight containers at 2–8°C, away from strong acids/bases to prevent carbamate cleavage .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can conflicting data on compound stability be resolved?

  • Case Study : Discrepancies in degradation rates under acidic conditions may arise from trace impurities or humidity.
  • Methodology :

  • Stress Testing : Perform accelerated stability studies (40°C/75% RH) with HPLC monitoring. Compare degradation products against controls .
  • Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life under standard conditions.
  • Mitigation : Add stabilizers (e.g., molecular sieves) or use anhydrous solvents during synthesis .

Q. What strategies improve yield in spirocyclic ring formation?

  • Methodology :

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency by stabilizing transition states .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate base-mediated reactions .
  • Computational Modeling : DFT calculations predict favorable ring-closing pathways and steric hindrance effects .

Q. How does stereochemistry influence biological activity in related analogs?

  • Methodology :

  • Chiral Resolution : Separate enantiomers via chiral HPLC or enzymatic resolution. Compare activity in assays (e.g., enzyme inhibition) .
  • SAR Studies : Synthesize analogs with modified substituents (e.g., methyl vs. ethyl groups) and evaluate potency. For example, tert-butyl carbamates in TNP-470 analogs show enhanced metabolic stability .

Q. What computational tools predict the compound’s reactivity in novel reactions?

  • Methodology :

  • Docking Studies : Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., methionine aminopeptidase-2) .
  • Reactivity Descriptors : Calculate Fukui indices or HOMO/LUMO gaps using Gaussian to identify electrophilic/nucleophilic sites .

Data Contradiction Analysis

Q. Why do different studies report varying solubility profiles?

  • Analysis : Solubility discrepancies may stem from polymorphic forms or residual solvents.
  • Methodology :

  • XRPD : Characterize crystalline vs. amorphous forms.
  • Solvent Screening : Test solubility in 10+ solvents (e.g., DMSO, THF, chloroform) using nephelometry .
  • QC Checks : Quantify residual solvents via GC-MS to rule out batch-specific issues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate
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Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.